![molecular formula C9H13BrF2N2O B2900059 4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856020-14-8](/img/structure/B2900059.png)
4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole, also known as BDFMP, is a pyrazole derivative that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatase 1B, which plays a critical role in regulating insulin signaling and glucose metabolism. This inhibition may lead to improved glucose tolerance and insulin sensitivity, making this compound a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects, including the ability to bind to metal ions and emit fluorescence, as well as the potential to inhibit protein tyrosine phosphatase 1B. These effects have been studied in vitro and in vivo and have shown promising results.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments include its unique biochemical and physiological effects, as well as its potential applications in various fields of research. However, there are also limitations to using this compound, including its high cost, limited availability, and potential toxicity.
Future Directions
There are many future directions for research on 4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole, including the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its interactions with metal ions and other proteins. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a pyrazole derivative that has been studied for its potential applications in scientific research. Its unique biochemical and physiological effects have opened up new avenues for research, and its potential therapeutic applications make it a promising compound for future study. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 4-bromo-3-(isobutoxymethyl)-1H-pyrazole with difluoromethyl bromide in the presence of a base, or the reaction of 4-bromo-3-(isobutoxymethyl)-1H-pyrazole with difluoromethyl diazomethane. These methods have been reported in scientific literature and have been found to yield high purity this compound.
Scientific Research Applications
4-bromo-1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a potential inhibitor of protein tyrosine phosphatase 1B, and as a potential therapeutic agent for the treatment of cancer. These studies have shown promising results and have opened up new avenues for further research.
properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-6(2)4-15-5-8-7(10)3-14(13-8)9(11)12/h3,6,9H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNSONICDFQKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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